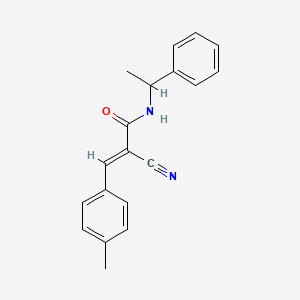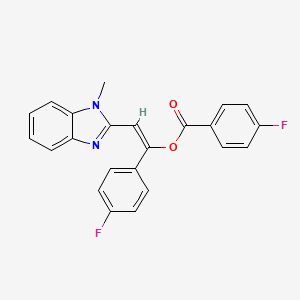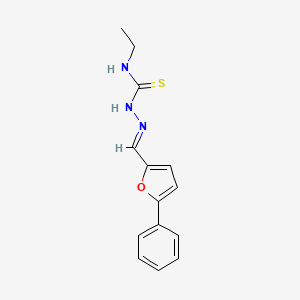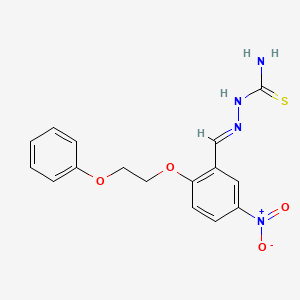
2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide, also known as CPEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the development of new drugs. CPEA belongs to the class of acrylamide derivatives and has a molecular weight of 329.4 g/mol.
Wirkmechanismus
The mechanism of action of 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide involves the modulation of various signaling pathways in cells. This compound has been found to inhibit the activity of enzymes involved in the PI3K/Akt and MAPK pathways, which are important for cell survival and proliferation. This compound has also been found to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes, leading to apoptosis in cancer cells. In addition, this compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines by blocking the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in cells. Studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells, as well as inhibits the production of pro-inflammatory cytokines and chemokines. This compound has also been found to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis. In addition, this compound has been found to have antioxidant and neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide has several advantages as a research tool, including its potent antitumor activity, ability to induce cell cycle arrest and apoptosis, and inhibition of pro-inflammatory cytokines and chemokines. However, there are also some limitations to using this compound in lab experiments. This compound has low solubility in water, which can make it difficult to dissolve in cell culture media. In addition, this compound has not been extensively studied in vivo, which limits its potential applications in animal studies.
Zukünftige Richtungen
There are several future directions for the research on 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide. One direction is to investigate the potential applications of this compound in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Further studies are also needed to investigate the in vivo pharmacokinetics and toxicity of this compound, which will be important for its potential applications in drug development. Overall, this compound has significant potential as a research tool and as a lead compound for the development of new drugs.
Synthesemethoden
The synthesis of 2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide involves the reaction of 4-methylacetophenone, benzylamine, and acrylonitrile in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which is then converted to the final product through a Michael addition reaction. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of catalyst used.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide has been investigated for its potential applications in various scientific research areas. One of the most promising applications of this compound is in the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells by modulating various signaling pathways, such as the PI3K/Akt and MAPK pathways. This compound has also been investigated for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(4-methylphenyl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-14-8-10-16(11-9-14)12-18(13-20)19(22)21-15(2)17-6-4-3-5-7-17/h3-12,15H,1-2H3,(H,21,22)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFHYFCGXOFSAR-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5908076.png)
![N-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5908081.png)
![2-[(2-ethoxy-4-{2-[(ethylamino)carbonothioyl]carbonohydrazonoyl}phenoxy)methyl]benzonitrile](/img/structure/B5908103.png)
![N'-[(4-ethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5908104.png)
![3-[4-(allyloxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908106.png)
![N-{2-[2-(2-bromobenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5908117.png)
![5-imino-6-(4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908125.png)
![6-[4-(dimethylamino)benzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908132.png)


![N'-[2-(benzyloxy)-5-bromobenzylidene]acetohydrazide](/img/structure/B5908167.png)

![N'-{[5-(3-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5908171.png)

